5-(FURAN-2-YL)-3-PHENYL-2-[(1E)-1-(PHENYLIMINO)ETHYL]CYCLOHEXA-1,5-DIEN-1-OL
Overview
Description
5-(FURAN-2-YL)-3-PHENYL-2-[(1E)-1-(PHENYLIMINO)ETHYL]CYCLOHEXA-1,5-DIEN-1-OL is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-3-PHENYL-2-[(1E)-1-(PHENYLIMINO)ETHYL]CYCLOHEXA-1,5-DIEN-1-OL typically involves multi-step organic reactions. The starting materials might include furyl and phenyl derivatives, which undergo a series of reactions such as cyclization, imidoylation, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(FURAN-2-YL)-3-PHENYL-2-[(1E)-1-(PHENYLIMINO)ETHYL]CYCLOHEXA-1,5-DIEN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(FURAN-2-YL)-3-PHENYL-2-[(1E)-1-(PHENYLIMINO)ETHYL]CYCLOHEXA-1,5-DIEN-1-OL can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including drug development for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(FURAN-2-YL)-3-PHENYL-2-[(1E)-1-(PHENYLIMINO)ETHYL]CYCLOHEXA-1,5-DIEN-1-OL would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclohexadienols or imidoyl derivatives with furyl and phenyl groups.
Properties
IUPAC Name |
(6E)-6-(1-anilinoethylidene)-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-17(25-20-11-6-3-7-12-20)24-21(18-9-4-2-5-10-18)15-19(16-22(24)26)23-13-8-14-27-23/h2-14,16,21,25H,15H2,1H3/b24-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPIWGPJUDFFJ-JJIBRWJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(CC(=CC1=O)C2=CC=CO2)C3=CC=CC=C3)/NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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